BML-280

Descripción

Propiedades

IUPAC Name |

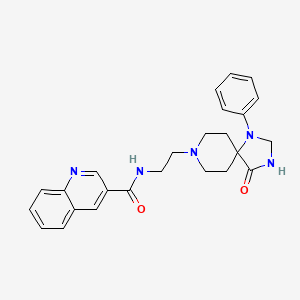

N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c31-23(20-16-19-6-4-5-9-22(19)27-17-20)26-12-15-29-13-10-25(11-14-29)24(32)28-18-30(25)21-7-2-1-3-8-21/h1-9,16-17H,10-15,18H2,(H,26,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOCDBUFEUKYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BML-280 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of BML-284, a Wnt Signaling Activator

Note to the Reader: The initial query for "BML-280" yielded limited information directly pertaining to a detailed signaling pathway mechanism. The available data primarily identifies this compound as a phospholipase D2 (PLD2) inhibitor. However, a closely related compound, BML-284 , is extensively documented as a potent activator of the Wnt signaling pathway. Given the detailed requirements of the prompt for signaling pathways, quantitative data, and experimental protocols, this guide will focus on the well-characterized mechanism of action of BML-284. It is highly probable that BML-284 was the intended subject of the query.

Executive Summary

BML-284 is a potent, cell-permeable small molecule that selectively activates the canonical Wnt/β-catenin signaling pathway.[1][2][3] Its primary mechanism of action is the induction of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF)-dependent transcriptional activity.[1][4] Notably, BML-284 functions downstream of the β-catenin destruction complex, as it does not inhibit Glycogen Synthase Kinase 3β (GSK-3β), a key component of this complex.[4] This characteristic distinguishes it from many other Wnt pathway activators. This guide provides a comprehensive overview of the molecular mechanism of BML-284, experimental protocols for its characterization, and quantitative data regarding its activity.

Core Mechanism of Action: Wnt/β-catenin Pathway Activation

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. The central event in this pathway is the regulation of the cytoplasmic stability and nuclear translocation of the transcriptional coactivator β-catenin.

In the "off" state (absence of Wnt ligands), a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3β, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.

In the "on" state (presence of Wnt ligands), binding of Wnt to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of the destruction complex to the plasma membrane and its inactivation. This prevents β-catenin phosphorylation and degradation. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it binds to TCF/LEF family transcription factors, displacing transcriptional repressors and recruiting co-activators to initiate the expression of Wnt target genes, such as AXIN2 and c-MYC.

BML-284 activates this pathway, leading to a significant increase in β-catenin expression and its subsequent nuclear or perinuclear localization.[1][4][5] This results in the potent activation of TCF/LEF-mediated gene transcription.[4]

Signaling Pathway Diagram

Caption: Canonical Wnt signaling pathway activated by Wnt ligand or BML-284.

Quantitative Data

The primary quantitative measure of BML-284's activity is its half-maximal effective concentration (EC50) for inducing TCF-dependent transcriptional activity.

| Compound | Parameter | Value | Cell Line | Assay |

| BML-284 | EC50 | 700 nM | HEK293T | TCF-dependent Luciferase Reporter Assay |

Experimental Protocols

The key experiment to quantify the activity of BML-284 is the TCF/LEF luciferase reporter assay.

TCF/LEF Luciferase Reporter Assay

Objective: To quantify the ability of BML-284 to activate Wnt/β-catenin signaling by measuring the transcriptional activity of TCF/LEF.

Methodology:

-

Cell Culture and Transfection:

-

Seed human embryonic kidney 293T (HEK293T) cells in 96-well plates at a density that will result in ~90% confluency at the time of transfection.[4][6]

-

Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash, which contains multiple TCF/LEF binding sites) and a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) as a transfection control.[4][7] Use a suitable transfection reagent according to the manufacturer's protocol.

-

As a negative control, a parallel set of cells can be transfected with a FOPflash reporter, which contains mutated TCF/LEF binding sites, to ensure the observed activity is specific.[7]

-

-

Compound Treatment:

-

Approximately 24 hours post-transfection, replace the medium with fresh growth medium containing various concentrations of BML-284 (e.g., a serial dilution from 10 nM to 100 µM) or a vehicle control (e.g., DMSO).[4]

-

-

Luciferase Activity Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the BML-284 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for a TCF/LEF dual-luciferase reporter assay.

Conclusion

BML-284 is a valuable chemical tool for the study of Wnt/β-catenin signaling. It potently and selectively activates the pathway by inducing TCF/LEF-dependent transcription, leading to the accumulation and nuclear translocation of β-catenin. Its unique characteristic of not inhibiting GSK-3β makes it a useful probe for investigating downstream or parallel mechanisms of Wnt pathway activation. The methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals working in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. abmole.com [abmole.com]

- 4. BML-284 (Wnt agonist 1) | Wnt/beta-catenin activator | Mechanism | Concentration [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

BML-280: A Technical Guide to a Selective PLD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-280, also identified as VU0285655-1, is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2).[1] PLD enzymes, specifically PLD1 and PLD2, are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[2] PA is a key signaling lipid involved in a myriad of cellular processes, including cell proliferation, migration, vesicle trafficking, and cytoskeletal organization.[3] Dysregulation of PLD activity has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. The isoform-specific functions of PLD1 and PLD2, which share approximately 53% sequence identity, are a subject of intense research, underscoring the need for selective inhibitors to dissect their individual roles.[4] this compound serves as a valuable chemical tool for investigating the specific functions of PLD2. This technical guide provides a comprehensive overview of this compound, including its selectivity, mechanism of action, experimental protocols for its use, and its role in relevant signaling pathways.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and other relevant PLD inhibitors for comparison.

| Compound | Target | Assay Type | IC50 | Selectivity (PLD1/PLD2) | Reference |

| This compound | fMLP-stimulated PLD | Cellular | 0.04 ± 0.01 µM | Not specified | [5] |

| This compound | PLD2 | Not specified | ~21-fold vs PLD1 | ~21-fold | [5] |

| ML298 | PLD1 | Cellular | >20,000 nM | >53-fold | [3][6][7] |

| ML298 | PLD2 | Cellular | 355 nM | >53-fold | [3][6][7] |

| ML298 | PLD1 | Biochemical | >20,000 nM | >7-fold | [3][7] |

| ML298 | PLD2 | Biochemical | 2,800 nM | >7-fold | [3][7] |

| ML395 | PLD1 | Cellular | >30,000 nM | >80-fold | [8][9] |

| ML395 | PLD2 | Cellular | 360 nM | >80-fold | [8][9] |

| ML395 | PLD1 | Biochemical | >30,000 nM | >3.4-fold | [8] |

| ML395 | PLD2 | Biochemical | 8,700 nM | >3.4-fold | [8] |

| ML299 | PLD1 | Not specified | 6 nM | 0.3-fold (PLD2/PLD1) | [6][10] |

| ML299 | PLD2 | Not specified | 20 nM | 0.3-fold (PLD2/PLD1) | [6][10] |

| BML-279 | PLD1 | Not specified | 8 nM | 0.19-fold (PLD2/PLD1) | [1] |

| BML-279 | PLD2 | Not specified | 42 nM | 0.19-fold (PLD2/PLD1) | [1] |

Signaling Pathways

PLD2 is a key node in various signaling pathways initiated by growth factors, cytokines, and other stimuli. Upon activation, PLD2 generates phosphatidic acid (PA), which in turn modulates the activity of numerous downstream effector proteins.

Caption: PLD2 signaling pathway illustrating upstream activation, catalytic conversion of PC to PA, inhibition by this compound, and downstream effector pathways.

Experimental Protocols

The following are generalized protocols for measuring PLD activity. These can be adapted for the use of this compound to determine its inhibitory effects.

In Vitro (Biochemical) PLD2 Activity Assay

This assay measures the activity of purified or immunoprecipitated PLD2 on an exogenous lipid substrate.

Materials:

-

Purified recombinant PLD2 or immunoprecipitated PLD2 from cell lysates.

-

Phosphatidylcholine (PC) liposomes, potentially containing a radiolabeled lipid like [³H]choline-labeled dipalmitoyl-PC.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM CaCl₂, 100 mM KCl, 2 mM MgCl₂).

-

This compound stock solution (in DMSO).

-

Scintillation cocktail and scintillation counter (for radiolabeled assay).

-

Alternatively, a coupled colorimetric assay kit can be used which measures the choline released.

Procedure:

-

Prepare PC liposomes by sonication or extrusion.

-

In a microcentrifuge tube, combine the assay buffer, PLD2 enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the PC liposomes.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

-

Separate the lipid phase containing the product (phosphatidic acid or radiolabeled product) from the aqueous phase.

-

Quantify the product. For radiolabeled assays, this is done by liquid scintillation counting of the lipid phase. For colorimetric assays, follow the manufacturer's instructions.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Cellular PLD Activity Assay (Transphosphatidylation)

This assay measures PLD activity within intact cells by taking advantage of the enzyme's ability to use a primary alcohol as a substrate in a transphosphatidylation reaction, producing a phosphatidylalcohol which is not a natural cellular lipid.

Materials:

-

Cultured cells of interest.

-

Cell culture medium.

-

This compound stock solution (in DMSO).

-

1-Butanol (or another primary alcohol).

-

Cell lysis buffer.

-

Reagents for lipid extraction (e.g., chloroform, methanol, HCl).

-

Thin-layer chromatography (TLC) plates and developing solvents.

-

Method for detection and quantification (e.g., autoradiography for radiolabeled lipids or mass spectrometry).

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Pre-treat the cells with varying concentrations of this compound (or DMSO) for a specific duration (e.g., 30-60 minutes).

-

Add 1-butanol to the culture medium (final concentration typically 0.3-0.5%).

-

Stimulate the cells with an appropriate agonist (e.g., growth factor, phorbol ester) to activate PLD, if necessary.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by aspirating the medium and adding ice-cold methanol.

-

Scrape the cells and collect the cell lysate.

-

Perform a lipid extraction using a method such as the Bligh-Dyer procedure.

-

Spot the lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate the phosphatidylbutanol from other lipids.

-

Visualize and quantify the phosphatidylbutanol spot.

-

Calculate the percent inhibition of PLD activity at each this compound concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assaying different types of plant phospholipase D activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Regulation of Human Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-280 (CAS RN: 1158347-73-9): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potent and Selective PLD2 Inhibitor, BML-280.

Abstract

This compound, also identified as VU0285655-1, is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2).[1][2] With a CAS number of 1158347-73-9, this compound has emerged as a critical tool for investigating the physiological and pathological roles of PLD2. Its selectivity for PLD2 over its isoform PLD1 allows for precise dissection of PLD2-specific signaling pathways.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in cell-based assays, and a summary of its known effects on key signaling pathways. The information presented herein is intended to support researchers in the fields of cell biology, pharmacology, and drug discovery in their exploration of PLD2-mediated processes.

Chemical and Physical Properties

This compound is a synthetic compound with the molecular formula C₂₅H₂₇N₅O₂ and a molecular weight of 429.51 g/mol .[3][4][5] It is a solid at room temperature and is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3][4] Detailed chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1158347-73-9 | [3][4] |

| Synonyms | VU0285655-1 | [1][2] |

| Molecular Formula | C₂₅H₂₇N₅O₂ | [3][4][5] |

| Molecular Weight | 429.51 Da | [3][4][5] |

| IUPAC Name | N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide | [4] |

| Appearance | Solid | [6] |

| Purity | >98% | [4] |

| Solubility | DMSO: 125 mg/mL (291.03 mM); Ethanol: 50 mM | [3][4] |

| Storage | Store at -20°C | [3] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of PLD2, an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA).[1][2] It exhibits approximately 21-fold selectivity for PLD2 over PLD1.[1] The inhibition of PLD2 by this compound has been shown to modulate a variety of cellular processes, including inflammation, cell proliferation, and cell survival.

Quantitative Data on Biological Activity

The inhibitory activity of this compound has been quantified in various cellular contexts. Key quantitative data are presented in Table 2.

Table 2: Quantitative Biological Activity of this compound

| Assay | Cell Type/Condition | Parameter | Value | Reference(s) |

| PLD Activity Inhibition | fMLP-stimulated human neutrophils | IC₅₀ | 0.04 ± 0.01 μM | [1][2] |

| PLD2 Inhibition | HEK293 cells | IC₅₀ | 90 nM | [4] |

| PLD2 Inhibition | Human cells | IC₅₀ | 500 nM | [4] |

| O₂⁻ Generation Inhibition | fMLP-stimulated human neutrophils | Concentration Range | 0.01 - 0.3 μM (approx. 20% inhibition) | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

PLD Activity Assay

This protocol is designed to measure the effect of this compound on PLD activity in cells, for example, in response to a stimulant like fMLP.

Materials:

-

Cells of interest (e.g., human neutrophils)

-

This compound

-

[³H]myristic acid or other suitable radiolabel

-

Cell culture medium

-

Stimulant (e.g., fMLP)

-

Ethanol

-

Lipid extraction reagents (e.g., chloroform, methanol, HCl)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Cell Labeling: Incubate cells with [³H]myristic acid in culture medium to radiolabel cellular phospholipids.

-

This compound Treatment: Pre-incubate the labeled cells with various concentrations of this compound (e.g., 0-0.1 µM) for a specified time.

-

Stimulation: Add the stimulant (e.g., fMLP) and ethanol to the cell suspension. The ethanol serves as a substrate for the PLD-catalyzed transphosphatidylation reaction, forming phosphatidylbutanol (PBut), a specific product of PLD activity.

-

Lipid Extraction: Terminate the reaction and extract the lipids from the cells using a suitable method (e.g., Bligh-Dyer extraction).

-

Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC to resolve PBut from other phospholipids.

-

Quantification: Scrape the PBut spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PLD inhibition at each this compound concentration relative to the stimulated control without the inhibitor.

Cell Viability Assay under High Glucose Conditions

This protocol assesses the effect of this compound on cell viability in a high-glucose environment, a model for diabetic conditions.

Materials:

-

Cells of interest (e.g., retinal pigment epithelium cells)

-

This compound

-

High-glucose cell culture medium

-

Normal-glucose cell culture medium (as control)

-

Cell viability reagent (e.g., MTT, WST-1, or a live/dead cell staining kit)

-

Plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

-

Treatment: Expose the cells to high-glucose medium in the presence of varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a normal-glucose control group.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader or visualize the cells under a fluorescence microscope.

-

Data Analysis: Normalize the viability of treated cells to the untreated control in high-glucose medium to determine the effect of this compound.

Cytokine Secretion Assay

This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-8.

Materials:

-

Cells of interest (e.g., human periodontal ligament cells)

-

This compound

-

Stimulant (e.g., LPS)

-

Cell culture medium

-

ELISA kits for TNF-α, IL-1β, and IL-8

Procedure:

-

Cell Culture and Treatment: Culture the cells and pre-treat them with different concentrations of this compound before adding a stimulant to induce cytokine production.

-

Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

-

ELISA: Perform ELISAs on the collected supernatants to quantify the concentrations of TNF-α, IL-1β, and IL-8 according to the kit manufacturer's instructions.

-

Data Analysis: Compare the cytokine concentrations in the supernatants of this compound-treated cells to those of the stimulated, untreated control to determine the inhibitory effect.

Signaling Pathways and Visualizations

This compound, through its inhibition of PLD2, impacts several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and experimental workflows.

This compound Mechanism of Action

This compound selectively inhibits PLD2, preventing the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA). This action disrupts downstream signaling cascades that are dependent on PA.

Caption: this compound selectively inhibits PLD2, blocking phosphatidic acid production.

PLD2-Mediated Inflammatory Cytokine Production

In inflammatory responses, PLD2 activity is linked to the production of pro-inflammatory cytokines. This compound can attenuate this response.

Caption: this compound inhibits PLD2, reducing inflammatory cytokine production.

Role of this compound in Cell Survival and Apoptosis

PLD2 has been implicated in cell survival pathways. By inhibiting PLD2, this compound can influence processes like caspase-3 cleavage, a key event in apoptosis.

Caption: this compound can prevent the reduction in cell viability by inhibiting PLD2.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a general experimental workflow for evaluating the effects of this compound in a cell-based assay.

Caption: A typical workflow for studying the effects of this compound in vitro.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of PLD2-mediated signaling. Its high selectivity allows for the elucidation of the distinct roles of PLD2 in various physiological and disease processes, including inflammation, cancer, and metabolic disorders. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in research and to contribute to a deeper understanding of PLD2 biology. As research progresses, the utility of this compound in preclinical studies and as a potential lead compound for drug development is likely to expand.

References

- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leptin Increases TNF-α Expression and Production through Phospholipase D1 in Raw 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Enzymatic Activity Is Not Required for Phospholipase D Mediated TNF-α Regulation and Myocardial Healing [frontiersin.org]

- 4. PLD1 and PLD2 differentially regulate the balance of macrophage polarization in inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leptin Increases TNF-α Expression and Production through Phospholipase D1 in Raw 264.7 Cells | PLOS One [journals.plos.org]

- 6. Phospholipase D1 plays a key role in TNF-alpha signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-280: A Technical Guide to its Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-280, also known as VU0285655-1, is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2). This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action as a PLD2 inhibitor and its effects on downstream signaling pathways, including those involving caspase-3 and Tumor Necrosis Factor-alpha (TNF-α). This guide is intended to serve as a technical resource, complete with tabulated data, detailed experimental protocols, and visual representations of relevant biological pathways to support further research and drug development efforts.

Molecular Structure and Physicochemical Properties

This compound is a synthetic, cell-permeable compound with a complex heterocyclic structure. Its systematic IUPAC name is N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide[1]. The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide | [1] |

| Synonyms | VU0285655-1 | [2][3] |

| CAS Number | 1158347-73-9 | [1][2] |

| Molecular Formula | C25H27N5O2 | [1] |

| Molecular Weight | 429.51 g/mol | [2] |

| Canonical SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5N=C4 | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO to 10 mM and in ethanol to 50 mM. | [1] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme Phospholipase D2 (PLD2)[2][3]. PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a critical second messenger involved in a multitude of cellular processes, including cell proliferation, differentiation, migration, and survival. There are two main isoforms of PLD in mammals, PLD1 and PLD2, which share structural similarities but have distinct roles and regulatory mechanisms.

This compound exhibits significant selectivity for PLD2 over PLD1, with reported IC50 values demonstrating this preference. This selectivity makes this compound a valuable tool for dissecting the specific functions of PLD2 in cellular signaling.

| Target | Cell Line | IC50 | Selectivity (PLD1/PLD2) | Reference |

| PLD2 | HEK293 | 90 nM | ~21-fold | [1] |

| PLD2 | Human cells | 500 nM | Not specified | [1] |

| PLD (fMLP-stimulated) | Not specified | 0.04 ± 0.01 μM | Not specified | [2][3] |

The inhibitory action of this compound on PLD2 has been shown to modulate various downstream cellular events. Notably, this compound can prevent caspase-3 cleavage and the reduction in cell viability induced by high glucose conditions[3]. It has also been observed to inhibit the mRNA levels and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in human periodontal ligament cells[2][3]. These findings suggest potential therapeutic applications for this compound in conditions such as diabetic retinopathy and inflammatory diseases like rheumatoid arthritis[2][3].

Signaling Pathways

The inhibitory effect of this compound on PLD2 interrupts key signaling cascades. The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways of PLD2, Caspase-3, and TNF-α, highlighting the point of intervention for this compound.

PLD2 Signaling Pathway

Caption: Simplified PLD2 signaling pathway and the inhibitory action of this compound.

Caspase-3 Apoptotic Pathway

Caption: this compound's role in preventing Caspase-3 activation and promoting cell viability.

TNF-α Signaling Pathway

Caption: Inhibition of TNF-α induced pro-inflammatory gene expression by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from published literature.

In Vitro PLD Activity Assay

This protocol is adapted from studies investigating the inhibitory effect of compounds on PLD activity.

Objective: To determine the IC50 of this compound on PLD2 activity in a cell-based assay.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with supplements

-

Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO or ethanol)

-

[³H]palmitic acid

-

Phorbol 12-myristate 13-acetate (PMA)

-

1-Butanol

-

Lipid extraction solvents (e.g., chloroform, methanol, HCl)

-

Thin Layer Chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Cell Culture and Labeling:

-

Seed HEK293 cells in 12-well plates and grow to 80-90% confluency.

-

Label the cells by incubating with [³H]palmitic acid (0.5-1.0 μCi/mL) in serum-free medium for 18-24 hours.

-

-

Inhibitor Treatment:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO/ethanol) for 30 minutes.

-

-

PLD Activation and Transphosphatidylation:

-

Add 1-butanol to a final concentration of 0.3% (v/v) to each well.

-

Stimulate PLD activity by adding PMA (e.g., 100 nM) for 20-30 minutes.

-

-

Lipid Extraction:

-

Terminate the reaction by aspirating the medium and adding ice-cold methanol.

-

Scrape the cells and transfer to a tube.

-

Perform a Bligh-Dyer lipid extraction by adding chloroform and HCl. Vortex and centrifuge to separate the phases.

-

-

Analysis:

-

Collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system (e.g., ethyl acetate/iso-octane/acetic acid/water).

-

Visualize the lipid spots (e.g., with iodine vapor).

-

Scrape the spots corresponding to phosphatidylbutanol (PtdBut) and total phospholipids.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate PLD activity as the percentage of [³H]PtdBut formed relative to total [³H]phospholipids.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay under High Glucose Conditions

This protocol is designed to assess the protective effect of this compound on cell viability in a high glucose environment, a model for diabetic conditions.

Objective: To evaluate the effect of this compound on the viability of retinal pigment epithelial (RPE) cells cultured in high glucose.

Materials:

-

ARPE-19 cells (or other relevant cell line)

-

DMEM with normal glucose (5.5 mM) and high glucose (25-30 mM)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

DMSO (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed ARPE-19 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Replace the medium with either normal glucose DMEM or high glucose DMEM.

-

Add varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control to the wells.

-

-

Incubation:

-

Incubate the cells for 24-72 hours.

-

-

Viability Assessment (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Express cell viability as a percentage of the control (cells in normal glucose medium with vehicle).

-

Compare the viability of cells in high glucose with and without this compound treatment.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis, to assess the anti-apoptotic effect of this compound.

Objective: To determine if this compound can inhibit high glucose-induced caspase-3 activation.

Materials:

-

Cells treated as described in the cell viability assay (Section 4.2).

-

Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AFC).

-

Cell lysis buffer.

-

Microplate reader.

Procedure:

-

Cell Lysis:

-

After treatment, lyse the cells according to the assay kit manufacturer's instructions.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Caspase-3 Assay:

-

Add an equal amount of protein from each sample to the wells of a 96-well plate.

-

Add the caspase-3 substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

-

Data Analysis:

-

Normalize the caspase-3 activity to the protein concentration.

-

Express the results as a fold change relative to the control group.

-

TNF-α Measurement by ELISA

This protocol outlines the quantification of secreted TNF-α to evaluate the anti-inflammatory effects of this compound.

Objective: To measure the concentration of TNF-α in the culture medium of cells treated with this compound.

Materials:

-

Cells treated with an inflammatory stimulus (e.g., LPS) with and without this compound.

-

Human TNF-α ELISA kit.

-

Microplate reader.

Procedure:

-

Sample Collection:

-

After the treatment period, collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cells or debris.

-

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated wells.

-

Incubating to allow TNF-α to bind.

-

Washing the wells.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate solution and stopping the reaction.

-

-

-

Measurement:

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known standards.

-

Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

-

Conclusion

This compound is a valuable chemical probe for studying the isoform-specific functions of PLD2. Its demonstrated ability to modulate key cellular processes such as apoptosis and inflammation highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to further explore the biological roles and therapeutic potential of this compound.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human consumption. All experiments should be conducted in a controlled laboratory setting by trained professionals.

References

BML-280 (VU0285655-1): A Technical Guide to a Selective PLD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-280, also known as VU0285655-1, is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2). This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and its effects on various cellular processes. Detailed experimental protocols for assays in which this compound has been utilized are provided to facilitate further research and drug development efforts. This guide summarizes key quantitative data and visualizes the relevant signaling pathways to offer a thorough understanding of this important research tool.

Introduction

Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline. The two major mammalian isoforms, PLD1 and PLD2, are implicated in a wide array of cellular functions, including vesicle trafficking, cytoskeletal organization, cell proliferation, and survival. Dysregulation of PLD activity has been linked to various pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders such as rheumatoid arthritis.

This compound (VU0285655-1) has emerged as a valuable chemical probe for dissecting the specific roles of PLD2. Its selectivity allows for the targeted investigation of PLD2-mediated signaling pathways, distinguishing them from those governed by PLD1. This technical guide serves as a resource for researchers employing this compound in their studies.

Biochemical and Pharmacological Data

This compound exhibits a significant selectivity for PLD2 over PLD1, making it a precise tool for studying isoform-specific functions.

| Parameter | Value | Assay Conditions | Reference |

| PLD2 IC50 | 90 nM | Cellular assay | [1] |

| PLD1 IC50 | 1900 nM | Cellular assay | [1] |

| Selectivity | ~21-fold for PLD2 over PLD1 | Cellular assay | [1] |

| fMLP-stimulated PLD activity IC50 | 0.04 ± 0.01 μM | In rat neutrophils | [2] |

Mechanism of Action

This compound acts as a direct inhibitor of the catalytic activity of PLD2. By binding to the enzyme, it prevents the hydrolysis of phosphatidylcholine, thereby reducing the cellular levels of phosphatidic acid (PA). PA is a critical signaling lipid that can be further metabolized to lysophosphatidic acid (LPA) or diacylglycerol (DAG), both of which are involved in a multitude of downstream signaling events. The reduction in PA levels upon this compound treatment disrupts these downstream pathways, leading to the observed physiological effects.

Figure 1: Mechanism of action of this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments where this compound has been effectively utilized.

PLD Activity Assay

This protocol is a general method for measuring PLD activity in cell lysates, which can be adapted for use with this compound.

Materials:

-

Cells of interest

-

This compound (or other inhibitors)

-

PLD Assay Buffer (e.g., 100 mM Tris, pH 8.0)

-

Phosphatidylcholine (substrate)

-

Choline Oxidase

-

Horseradish Peroxidase (HRP)

-

10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or Amplex Red

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells (approximately 5 x 106) and wash with cold PBS.

-

Resuspend the cell pellet in 0.5-1.0 ml of cold PLD Assay Buffer.[3]

-

Homogenize the cells by sonication or using a Dounce homogenizer on ice.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet insoluble material.[3]

-

Collect the supernatant (cell lysate) and keep it on ice.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing PLD Assay Buffer, choline oxidase, HRP, and ADHP.[3]

-

In a 96-well plate, add the cell lysate to individual wells.

-

Add this compound at desired concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the phosphatidylcholine substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Measure the fluorescence of resorufin, the product of the ADHP reaction, using a fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).[3]

-

PLD activity is proportional to the rate of fluorescence increase.

-

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability following treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

96-well cell culture plate

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.[4]

-

Treat the cells with various concentrations of this compound or vehicle control in fresh medium.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used for background correction.

-

Apoptosis Assay (Caspase-3 Cleavage by Western Blot)

This protocol detects the cleavage of caspase-3, a key marker of apoptosis, in cells treated with this compound under conditions such as high glucose.

Materials:

-

Cells of interest

-

This compound

-

High glucose medium (e.g., 30 mM D-glucose) and normal glucose medium (e.g., 5.5 mM D-glucose)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against total caspase-3 or a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells in either normal or high glucose medium.

-

Treat cells with this compound or vehicle control for the desired time.

-

-

Protein Extraction:

-

Lyse the cells with lysis buffer on ice.[7]

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[7]

-

Strip and re-probe the membrane for total caspase-3 or a loading control to normalize the data.

-

Figure 2: Western blot workflow for cleaved caspase-3.

fMLP-Stimulated Superoxide Generation in Neutrophils

This protocol measures the production of superoxide radicals by neutrophils in response to the chemoattractant fMLP, and the inhibitory effect of this compound.

Materials:

-

Isolated human or rat neutrophils

-

This compound

-

fMLP (N-Formylmethionyl-leucyl-phenylalanine)

-

Cytochrome c

-

HBSS (Hank's Balanced Salt Solution)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Neutrophil Preparation:

-

Isolate neutrophils from fresh blood using standard methods (e.g., density gradient centrifugation).

-

Resuspend the neutrophils in HBSS.

-

-

Assay:

-

Measurement:

-

Measure the absorbance at 550 nm to determine the amount of reduced cytochrome c, which is proportional to the amount of superoxide generated.[9]

-

Signaling Pathways

This compound, through its inhibition of PLD2, impacts several critical signaling pathways implicated in various diseases, including rheumatoid arthritis.

PLD2 Signaling in Inflammation and Cell Proliferation

PLD2 is activated by various stimuli, including growth factors like Insulin-like Growth Factor 1 (IGF-1) and inflammatory mediators. The resulting PA production can activate downstream effectors such as mTOR and MAP kinases, promoting cell proliferation and survival. In inflammatory conditions like rheumatoid arthritis, cytokines such as TNF-α and IL-1β can stimulate PLD2 activity, contributing to the inflammatory cascade. This compound can mitigate these effects by blocking PA production.

Figure 3: PLD2 signaling in proliferation and inflammation.

Role in Rheumatoid Arthritis

In the context of rheumatoid arthritis, multiple signaling pathways are dysregulated, including the JAK-STAT, MAPK, and PI3K-AKT pathways.[10][11] Pro-inflammatory cytokines, which are abundant in the rheumatoid synovium, activate these pathways, leading to chronic inflammation, synovial hyperplasia, and joint destruction. PLD2 is thought to play a role in mediating the signals from cytokine receptors. By inhibiting PLD2, this compound can potentially dampen the inflammatory response and its pathological consequences.

Conclusion

This compound (VU0285655-1) is a potent and selective PLD2 inhibitor that serves as an invaluable tool for investigating the isoform-specific roles of PLD2 in health and disease. This guide provides a foundational understanding of its properties and applications, along with detailed experimental protocols to aid researchers in their scientific inquiries. The continued use of this compound and similar compounds will undoubtedly lead to a deeper understanding of PLD2 signaling and may pave the way for novel therapeutic strategies for a range of human diseases.

References

- 1. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. researchhub.com [researchhub.com]

- 5. 3hbiomedical.com [3hbiomedical.com]

- 6. broadpharm.com [broadpharm.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 10. conquest.health [conquest.health]

- 11. Signaling pathways in rheumatoid arthritis: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

BML-280: A Technical Guide to a Selective Phospholipase D2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BML-280, also known as VU0285655-1, is a potent and selective small-molecule inhibitor of phospholipase D2 (PLD2). This document provides a comprehensive technical overview of the discovery, development, and core biological activities of this compound. It includes a summary of its quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and the experimental workflows used in its evaluation. This guide is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry interested in utilizing this compound as a chemical probe to investigate the physiological and pathological roles of PLD2, and as a starting point for further drug development efforts.

Introduction

Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA) and choline. PA is a key signaling molecule involved in a plethora of cellular processes, including cell proliferation, survival, migration, and membrane trafficking. The two major mammalian isoforms, PLD1 and PLD2, share significant sequence homology but exhibit distinct regulatory mechanisms and subcellular localizations, suggesting non-redundant functions.

Dysregulation of PLD activity, particularly PLD2, has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions such as rheumatoid arthritis. Consequently, the development of isoform-selective PLD inhibitors is of great interest for both basic research and therapeutic applications.

This compound has emerged as a valuable research tool due to its high selectivity for PLD2 over PLD1. This selectivity allows for the specific interrogation of PLD2-mediated signaling pathways, which has been challenging with non-selective inhibitors or genetic approaches that may have developmental or compensatory effects. This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.

Discovery and Development

This compound (VU0285655-1) was developed through a focused medicinal chemistry effort aimed at identifying isoform-selective PLD inhibitors. The discovery originated from the screening of compound libraries and subsequent structure-activity relationship (SAR) studies.

The chemical name for this compound is N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-8-yl]ethyl}quinoline-3-carboxamide. Its development was part of a broader initiative to create chemical probes for the PLD family of enzymes. The core scaffold, a 1,3,8-triazaspiro[4.5]decan-4-one, was identified as a privileged structure that confers selectivity for PLD2. Iterative chemical synthesis and biological evaluation of analogs led to the identification of this compound as a potent and highly selective PLD2 inhibitor.

Quantitative Data

The inhibitory activity of this compound against PLD1 and PLD2 has been characterized in various in vitro and cell-based assays. The following table summarizes the key quantitative data reported for this compound and its closely related analog, ML298.

| Compound | Assay Type | Target | IC50 (nM) | Selectivity (PLD1/PLD2) | Reference |

| This compound (VU0285655-1) | fMLP-stimulated PLD activity in rat neutrophils | PLD | 40 ± 10 | Not specified | [1][2] |

| ML298 | Cellular Assay (HEK293 cells) | PLD1 | >20,000 | >56-fold | [3] |

| Cellular Assay (HEK293-gfpPLD2 cells) | PLD2 | 355 | [3] | ||

| Biochemical Assay (purified enzyme) | PLD1 | >20,000 | >7-fold | [3] | |

| Biochemical Assay (purified enzyme) | PLD2 | 2,800 | [3] |

Signaling Pathways

This compound, by selectively inhibiting PLD2, allows for the dissection of the downstream signaling pathways regulated by this enzyme. PLD2-generated phosphatidic acid (PA) acts as a signaling hub, recruiting and activating a variety of downstream effector proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Phospholipase D (PLD) Activity Assay

This protocol describes a colorimetric method to measure PLD activity.

Materials:

-

PLD Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl2, 2 mM CaCl2)

-

Phosphatidylcholine (PC) substrate

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

This compound or other test compounds

-

Purified PLD1 and PLD2 enzymes

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing PLD Assay Buffer, choline oxidase, HRP, and Amplex Red.

-

Add the PC substrate to the reaction mixture.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Initiate the reaction by adding purified PLD1 or PLD2 enzyme to the wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of PLD activity for each concentration of this compound and determine the IC50 value.

Caspase-3 Cleavage Assay (Western Blot)

This protocol details the detection of cleaved caspase-3 as a marker of apoptosis.

Materials:

-

Cell culture medium and reagents

-

Cells of interest

-

Treatment (e.g., high glucose, as mentioned for this compound's effects)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with the apoptosis-inducing agent and/or this compound for the desired time.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the cleaved caspase-3 signal to a loading control like β-actin.

Superoxide Production Assay

This protocol describes a method to measure superoxide production in cells.

Materials:

-

Cells of interest

-

Stimulant (e.g., fMLP)

-

This compound

-

Dihydroethidium (DHE) or other superoxide-sensitive fluorescent probes

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with this compound for the desired time.

-

Load the cells with DHE by incubating with the probe in HBSS.

-

Wash the cells to remove excess probe.

-

Stimulate the cells with the desired agonist.

-

Immediately measure the fluorescence intensity (e.g., excitation/emission ~518/606 nm for oxidized DHE) over time using a fluorescence microplate reader.

-

Calculate the rate of superoxide production and the inhibitory effect of this compound.

Cytokine Secretion Assay (ELISA)

This protocol details the measurement of secreted cytokines such as TNF-α, IL-1β, and IL-8.

Materials:

-

Cells of interest (e.g., human periodontal ligament cells)

-

Cell culture medium

-

Stimulant (e.g., LPS)

-

This compound

-

ELISA kits for TNF-α, IL-1β, and IL-8

Procedure:

-

Culture cells and treat with a stimulant in the presence or absence of this compound for the desired time.

-

Collect the cell culture supernatants.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the culture supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

Experimental Workflow

The characterization of a selective PLD2 inhibitor like this compound follows a logical workflow from initial discovery to in vivo validation.

Conclusion

This compound is a valuable and selective chemical probe for the study of PLD2 biology. Its ability to potently inhibit PLD2 with high selectivity over PLD1 makes it an indispensable tool for elucidating the specific roles of PLD2 in health and disease. This technical guide provides a comprehensive resource for researchers, offering detailed information on its properties, mechanism of action, and the experimental methodologies required for its effective use. Further research utilizing this compound and its analogs will undoubtedly continue to unravel the complexities of PLD2 signaling and may pave the way for the development of novel therapeutics targeting this important enzyme.

References

- 1. profiles.umsl.edu [profiles.umsl.edu]

- 2. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a rheumatoid arthritis mouse model that uses NOD-scid IL2Rγnull mice reconstituted with patient PBMCs - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-280: A Technical Guide to its Effects on PLD2 Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-280, also known as VU0285655-1, is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2).[1] PLD2 is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA). PA, in turn, modulates a wide array of downstream signaling pathways that are integral to cell growth, proliferation, survival, and inflammation. Dysregulation of PLD2 activity has been implicated in various diseases, including cancer and inflammatory disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of this compound on the downstream targets of PLD2, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Quantitative Data Summary

The inhibitory effects of this compound on PLD2 activity and its downstream cellular processes have been quantified in several studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Cell Type/System | Conditions | Reference |

| IC₅₀ for PLD Activity | 0.04 ± 0.01 µM | Human neutrophils | fMLP-stimulated | [1] |

| Selectivity | ~21-fold for PLD2 over PLD1 | In vitro | [1] |

Table 1: this compound Inhibition of PLD Activity

| Cellular Process | This compound Concentration | Effect | Cell Type | Conditions | Reference |

| O₂⁻ Generation | 0.01 - 0.3 µM | ~20% inhibition (plateau) | Human neutrophils | fMLP-stimulated | [1] |

| Cell Proliferation | 0 - 5 µM (24h) | Reduction in proliferation | PLD1-deficient and PLD2-deficient cells | IGF-1 stimulated | [1] |

| Caspase-3 Cleavage & Cell Viability | Not specified | Prevention of cleavage and reduction in viability | Not specified | High glucose-induced | [1] |

Table 2: Functional Effects of this compound

| Target mRNA | This compound Concentration | Effect | Cell Type | Reference |

| Tumor Necrosis Factor-α (TNF-α) | Not specified | Inhibition of mRNA levels and secretion | Human periodontal ligament cells | [1] |

| Interleukin-1β (IL-1β) | Not specified | Inhibition of mRNA levels and secretion | Human periodontal ligament cells | [1] |

| Interleukin-8 (IL-8) | Not specified | Inhibition of mRNA levels and secretion | Human periodontal ligament cells | [1] |

Table 3: Effect of this compound on Inflammatory Cytokine Expression

PLD2 Signaling Pathways and the Impact of this compound

PLD2-generated PA acts as a crucial signaling hub, primarily influencing two major downstream pathways: the Ras/MEK/ERK pathway and the PI3K/Akt/mTOR pathway. This compound, by inhibiting PLD2, effectively dampens the signaling cascades propagated through these pathways.

The Ras/MEK/ERK Pathway

PLD2 and its product, PA, are known to play a role in the activation of the Ras-Raf-MEK-ERK signaling cascade, which is pivotal for cell proliferation and differentiation. PLD2 can interact with Grb2, an adaptor protein that recruits the guanine nucleotide exchange factor SOS to the plasma membrane, leading to the activation of Ras.

By inhibiting PLD2, this compound is expected to reduce the production of PA, thereby attenuating the recruitment of signaling complexes that lead to Ras activation and subsequent phosphorylation of MEK and ERK.

References

BML-280: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-280, also known as VU0285655-1, is a potent and selective small-molecule inhibitor of Phospholipase D2 (PLD2).[1] PLD enzymes, specifically PLD1 and PLD2, are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA).[2][3] PA, in turn, modulates a wide array of cellular processes, including cell proliferation, survival, migration, and inflammation, primarily by activating downstream signaling cascades such as the mTOR and Akt pathways.[4][5][6][7]

This compound exhibits approximately 21-fold selectivity for PLD2 over PLD1, making it a valuable tool for dissecting the specific roles of the PLD2 isoform in various physiological and pathological contexts.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate its application in basic research.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of PLD2.[1] By blocking the production of PA, this compound effectively attenuates the downstream signaling pathways that are dependent on this lipid messenger. The primary known downstream targets of PLD2-generated PA include the mammalian target of rapamycin (mTOR) and the protein kinase B (Akt) signaling pathways.[5][6][7][8]

PLD2-mTOR Pathway: PLD2 can form a functional complex with mTOR and its regulatory protein, raptor. The localized production of PA by PLD2 is crucial for the mitogen-induced activation of mTOR.[5] By inhibiting PLD2, this compound can prevent the activation of mTORC1 and mTORC2, leading to the inhibition of protein synthesis, cell growth, and proliferation.[6][7][8]

PLD2-Akt Pathway: The activation of Akt, a key regulator of cell survival and apoptosis, is also influenced by PLD2 activity. PA can facilitate the membrane recruitment and activation of Akt.[4] Therefore, by reducing PA levels, this compound can suppress Akt phosphorylation and promote apoptosis.[1]

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/System | Condition | Reference |

| IC50 | 0.04 ± 0.01 μM | Rat Neutrophils | fMLP-stimulated PLD activity | [1] |

| IC50 | ~0.34 µM | HCT116 | Cytotoxicity | [9] |

| IC50 | 10-50 µM | HTB-26 (Breast Cancer) | Cytotoxicity | [9] |

| IC50 | 10-50 µM | PC-3 (Pancreatic Cancer) | Cytotoxicity | [9] |

| IC50 | 10-50 µM | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | [9] |

Experimental Protocols

PLD2 Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound on PLD2 activity in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T, fibroblast-like synoviocytes)

-

Complete culture medium

-

This compound (solubilized in DMSO)

-

fMLP (formyl-Met-Leu-Phe) or other appropriate stimulus

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+/Mg2+)

-

PLD activity assay kit (e.g., Amplex Red PLD assay kit)

-

96-well microplate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and culture until they reach 80-90% confluency.

-

Prepare serial dilutions of this compound in assay buffer. A final concentration range of 0.001 µM to 10 µM is recommended. Include a DMSO vehicle control.

-

Remove the culture medium and wash the cells once with assay buffer.

-

Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

-

Prepare the PLD assay reaction mixture according to the manufacturer's instructions.

-

Add the stimulus (e.g., fMLP at a final concentration of 1 µM) to the wells, followed immediately by the PLD assay reaction mixture.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

-

Calculate the percentage of PLD2 inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Akt Phosphorylation

This protocol details the assessment of this compound's effect on Akt activation by measuring the phosphorylation of Akt at Ser473.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound (solubilized in DMSO)

-

Growth factor (e.g., IGF-1, EGF) or other stimulus

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with this compound at desired concentrations (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 1, 6, 24 hours). Include a DMSO vehicle control.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for normalization.

Cytokine Release Assay (ELISA)

This protocol is for measuring the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.

Materials:

-

Immune cells (e.g., human periodontal ligament cells, fibroblast-like synoviocytes)

-

Complete culture medium

-

This compound (solubilized in DMSO)

-

Stimulant (e.g., LPS, IL-1β)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β, IL-8)

-

96-well ELISA plate

-

Plate reader

Procedure:

-

Seed cells in a 24-well plate and culture to the desired density.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour. Include a DMSO vehicle control.

-

Stimulate the cells with the appropriate stimulant (e.g., 1 µg/mL LPS) and incubate for 24 hours.

-

Collect the cell culture supernatants.

-

Perform the ELISA for the target cytokine according to the manufacturer's protocol.

-

Measure the absorbance using a plate reader.

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes how to assess this compound-induced apoptosis using flow cytometry.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound (solubilized in DMSO)

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours. Include a DMSO vehicle control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Mandatory Visualization

Caption: this compound inhibits PLD2, blocking PA production and downstream signaling.

Caption: General workflow for studying the effects of this compound in vitro.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure and Regulation of Human Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLD2 forms a functional complex with mTOR/raptor to transduce mitogenic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane Tension Acts Through PLD2 and mTORC2 to Limit Actin Network Assembly During Neutrophil Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Specificity of BML-280: A Technical Guide to its Selective Inhibition of Phospholipase D2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the selectivity of BML-280 as a potent inhibitor of Phospholipase D2 (PLD2). By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows, this document aims to provide a comprehensive resource for professionals in the fields of biomedical research and drug development.

Executive Summary

This compound (also known as VU0285655-1) is a well-characterized small molecule inhibitor that demonstrates a notable preference for PLD2 over its closely related isoform, PLD1. This selectivity is crucial for dissecting the specific roles of PLD2 in various cellular processes and for the development of targeted therapeutics. This guide will delve into the specifics of this selectivity, offering a clear comparison with other PLD inhibitors and outlining the experimental procedures used to determine these parameters.

Data Presentation: Quantitative Analysis of Inhibitor Potency

The inhibitory activity of this compound and other relevant compounds against PLD1 and PLD2 has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below to provide a clear comparison of their potency and selectivity.

| Compound | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (Fold, PLD1/PLD2) | Reference |

| This compound | ~840 | 40 ± 10 | ~21 | [1] |

| BML-279 | 8 | 42 | 0.19 | [2] |

| VU0155056 | 81 | 240 | 0.34 | |

| ML299 | 6 | 12 | 0.5 | [3] |

Experimental Protocols

The determination of PLD inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for two common assays used in the characterization of compounds like this compound.

In Vitro PLD Activity Assay (Amplex® Red Method)

This biochemical assay provides a sensitive method for measuring PLD activity in a purified system.

Principle: This is an enzyme-coupled assay where PLD hydrolyzes a phosphatidylcholine (PC) substrate to produce choline. Choline is then oxidized by choline oxidase to generate hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent product, resorufin, which can be quantified.

Materials:

-

Amplex® Red Phospholipase D Assay Kit (containing Amplex® Red reagent, DMSO, HRP, H₂O₂, 5X Reaction Buffer, and lecithin substrate)

-

Purified PLD1 and PLD2 enzymes

-

This compound and other test compounds

-

Microplate reader capable of fluorescence excitation at 530-560 nm and emission detection at ~590 nm

-

37°C incubator

Procedure: